molecular formula C9H4ClFO2 B8818811 4-Chloro-6-fluorocoumarin CAS No. 138709-42-9

4-Chloro-6-fluorocoumarin

Cat. No.: B8818811
CAS No.: 138709-42-9
M. Wt: 198.58 g/mol
InChI Key: PYZBABWUQBRSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-fluorocoumarin is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of chloro and fluoro substituents in the benzopyran ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluorocoumarin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 4-bromo-2-(4-fluorophenoxy)methyl-butyrates as starting materials. The reaction is carried out in the presence of sodium chloride and aluminum chloride, followed by heating to 110°C for 5 hours. The product is then extracted using dichloromethane and purified to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluorocoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

4-Chloro-6-fluorocoumarin has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluorocoumarin involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial topoisomerases, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Chloro-6-fluorocoumarin can be compared with other benzopyran derivatives:

The unique combination of chloro and fluoro substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-6-fluorochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFO2/c10-7-4-9(12)13-8-2-1-5(11)3-6(7)8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZBABWUQBRSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=O)O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569044
Record name 4-Chloro-6-fluoro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138709-42-9
Record name 4-Chloro-6-fluoro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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